molecular formula C20H20N2O3 B2359202 N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-27-5

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2359202
CAS No.: 852368-27-5
M. Wt: 336.391
InChI Key: FTZRBPCWJMPGEA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Acylation: The indole derivative is then acylated using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to introduce the oxoacetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acylated indole derivative with 4-ethoxyphenyl and ethyl groups under basic conditions, using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms involving indole derivatives.

    Chemical Biology: The compound serves as a probe to investigate the interactions of indole derivatives with biological macromolecules.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxyphenyl and ethyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-22(14-9-11-15(12-10-14)25-4-2)20(24)19(23)17-13-21-18-8-6-5-7-16(17)18/h5-13,21H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZRBPCWJMPGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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